molecular formula C15H15N3O2S B1228440 1-(5-methoxy-1H-indol-3-yl)-2-[(4-methyl-2-thiazolyl)amino]ethanone

1-(5-methoxy-1H-indol-3-yl)-2-[(4-methyl-2-thiazolyl)amino]ethanone

Cat. No. B1228440
M. Wt: 301.4 g/mol
InChI Key: RQNGOUSHTRNNBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-methoxy-1H-indol-3-yl)-2-[(4-methyl-2-thiazolyl)amino]ethanone is a member of indoles.

Scientific Research Applications

Indole Derivative Discovery in Myxobacterial Cultures

A novel myxobacterial strain isolated from compost in Germany produced indole derivatives, including indothiazinone, an indolyl thiazolyl ketone similar to 1-(5-methoxy-1H-indol-3-yl)-2-[(4-methyl-2-thiazolyl)amino]ethanone. This strain, belonging to a new family of the Sorangiineae, showed potential antimicrobial activities against yeasts, filamentous fungi, and Gram-positive bacteria (Jansen et al., 2014).

Antitubercular Agent Development

The compound was used in the design of antitubercular agents targeting M. tuberculosis DHFR. This research led to the synthesis of derivatives with significant in vitro activity against the H37Rv strain of Mycobacterium tuberculosis. These compounds, including specific derivatives like KC-08 and KC-11, showed promise as selective inhibitors of Mtb-DHFR with potential therapeutic applications in tuberculosis (Sharma et al., 2019).

Analytical Chemistry in Synthetic Routes

The compound was characterized in the synthesis of psychoactive tryptamine derivatives, such as 5-MeO-DIPT. This research focused on understanding the synthetic routes and identifying side products using techniques like ESI-MS-MS and ESI-TOF-MS (Brandt et al., 2004).

Synthesis of Isoxazoles and Schiff Bases

The compound was used in synthesizing novel isoxazoles and Schiff bases, demonstrating antimicrobial activities against various bacterial and fungal organisms. This research contributed to the development of new antimicrobial agents (Kumar et al., 2019); (Puthran et al., 2019).

properties

Product Name

1-(5-methoxy-1H-indol-3-yl)-2-[(4-methyl-2-thiazolyl)amino]ethanone

Molecular Formula

C15H15N3O2S

Molecular Weight

301.4 g/mol

IUPAC Name

1-(5-methoxy-1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone

InChI

InChI=1S/C15H15N3O2S/c1-9-8-21-15(18-9)17-7-14(19)12-6-16-13-4-3-10(20-2)5-11(12)13/h3-6,8,16H,7H2,1-2H3,(H,17,18)

InChI Key

RQNGOUSHTRNNBP-UHFFFAOYSA-N

SMILES

CC1=CSC(=N1)NCC(=O)C2=CNC3=C2C=C(C=C3)OC

Canonical SMILES

CC1=CSC(=N1)NCC(=O)C2=CNC3=C2C=C(C=C3)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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